molecular formula C18H19N3O3 B2492439 N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide CAS No. 312713-89-6

N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

Cat. No. B2492439
CAS RN: 312713-89-6
M. Wt: 325.368
InChI Key: KJDGWDOKFNAOLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide and related compounds involves multi-step chemical reactions, starting from basic quinoxaline derivatives. A notable method involves the Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, carried out at room temperature with quantitative yields (Taran et al., 2014). Another approach for creating structurally complex scaffolds includes Ugi four-component reactions followed by copper-catalyzed tandem reactions, providing rapid access to fused tricyclic structures (An et al., 2017).

Molecular Structure Analysis

The molecular structure of N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide and its analogs has been thoroughly studied, revealing intricate details about bond lengths, angles, and conformation. For instance, Wen et al. (2006) described the nearly planar conformation of related compounds, highlighting intramolecular hydrogen bonds that contribute to the molecule's overall planarity (Wen et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide derivatives often leverage the unique reactivity of the quinoxaline moiety. For example, the presence of amino and oxo groups facilitates interactions with acids and bases, leading to various reaction pathways, such as the formation of co-crystals with specific acids or the protonation behavior in different solvents (Karmakar et al., 2008).

Scientific Research Applications

Molecular Structure and Coordination

Research has highlighted the unique spatial orientations of amide derivatives like "N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide" in anion coordination. Such studies have been pivotal in understanding the molecular interactions and the formation of complex structures through weak C–H⋯π and C–H⋯O interactions, which lead to diverse geometries and channel-like structures in crystal engineering (Kalita & Baruah, 2010)[https://consensus.app/papers/different-orientations-amide-derivatives-anion-kalita/628ea60f306f5837beeacb0154d5b406/?utm_source=chatgpt].

Antimicrobial and Antiprotozoal Activities

A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides, derived from quinoxaline, have demonstrated promising antimicrobial and antiprotozoal activities. These findings suggest that such compounds could be developed into effective treatments against bacterial, fungal, and Trypanosoma cruzi infections, showcasing their potential in addressing infectious diseases (Patel et al., 2017)[https://consensus.app/papers/vitro-vivo-assessment-hybrids-antiprotozoal-agents-patel/fdd969340c2b5424b5d99c99bd858ed4/?utm_source=chatgpt].

Structural Aspects in Salt and Inclusion Compounds

Studies on the structural aspects of amide-containing quinoxaline derivatives have revealed their ability to form gels and crystalline salts upon treatment with mineral acids. This research not only contributes to the understanding of molecular interactions and crystal structures but also highlights the potential of these compounds in the development of new materials with specific fluorescence emissions, which could be utilized in various technological applications (Karmakar et al., 2007)[https://consensus.app/papers/aspects-properties-salt-inclusion-compounds-karmakar/910070f1f396538f9dfe0e0339bba5e1/?utm_source=chatgpt].

Corrosion Inhibition

Quinoxaline derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been used to explore the relationship between the molecular structure of these compounds and their inhibition efficiency. Such studies are crucial for the development of new, more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014)[https://consensus.app/papers/study-inhibition-efficiencies-quinoxalines-corrosion-zarrouk/70d58d24ed95564ba89d140eab47f71c/?utm_source=chatgpt].

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h3-10,15,19H,2,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGWDOKFNAOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

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